N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide

thiazolylpiperidine sulfonamide MTP inhibitor sphingosine kinase inhibitor

Target this late-stage functionalized intermediate for MTP inhibition, SphK1 blockade, or agricultural fungicide SAR studies. Its unique N,N-dimethylsulfonamide and 4-methylthiazol-2-yl thiomethyl side-chain distinguish it from non-sulfonamide analogs. Ideal as a structurally defined starting point, negative control, or analytical standard. Inquire for custom synthesis or bulk R&D quantities.

Molecular Formula C12H21N3O2S3
Molecular Weight 335.5
CAS No. 1428356-76-6
Cat. No. B2863861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide
CAS1428356-76-6
Molecular FormulaC12H21N3O2S3
Molecular Weight335.5
Structural Identifiers
SMILESCC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)N(C)C
InChIInChI=1S/C12H21N3O2S3/c1-10-8-18-12(13-10)19-9-11-4-6-15(7-5-11)20(16,17)14(2)3/h8,11H,4-7,9H2,1-3H3
InChIKeyJKBFJZVYQKRXBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide (CAS 1428356-76-6): Core Structural Identity and Patent-Class Origin for Procurement Evaluation


N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide (CAS 1428356-76-6, C12H21N3O2S3, MW 335.5) belongs to the thiazolylpiperidine sulfonamide class, a scaffold claimed in multiple patent families for microsomal triglyceride transfer protein (MTP) inhibition [1], sphingosine kinase‑1 (SphK1) inhibition [2], and agricultural fungicide applications [3]. The molecule integrates a piperidine ring bearing an N,N‑dimethylsulfonamide group and a 4‑methylthiazol‑2‑yl thiomethyl side‑chain, positioning it as a late‑stage functionalized intermediate within these broad therapeutic and agrochemical portfolios.

Why Off‑Patent Thiazolylpiperidine Sulfonamides Cannot Be Interchanged for N,N‑dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide


Within the thiazolylpiperidine sulfonamide scaffold, even minor variations in the thioether linker length, thiazole substitution pattern, or sulfonamide N‑alkylation profoundly alter target‑binding kinetics, selectivity profiles, and physicochemical properties. The patent literature demonstrates that homologous series within this chemotype can shift activity from MTP inhibition [1] to SphK1 blockade [2] or antifungal efficacy [3] solely through peripheral group modifications. Consequently, generic ‘in‑class’ substitution without empirical head‑to‑head data risks selecting a compound with divergent potency, off‑target activity, or inadequate metabolic stability for the intended assay system.

Quantitative Differentiation Evidence for N,N‑dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide Versus Structural Analogs


Absence of Publicly Available Head‑to‑Head Comparative Data for This Specific Compound

An exhaustive search of primary research articles, patents, and authoritative databases (PubMed, PubChem, Google Patents, USPTO) found no quantitative head‑to‑head comparison data for N,N‑dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide against any named structural analog in any enzyme assay, cell‑based assay, or in vivo model. The compound appears in patent landscapes [1][2][3] as part of generic Markush claims but is not individually exemplified with biological data in the accessed public record.

thiazolylpiperidine sulfonamide MTP inhibitor sphingosine kinase inhibitor fungicide

Class‑Level MTP Inhibitory Activity – Cross‑Patent Inference

Patent US20070054939 [1] discloses thiazolylpiperidine derivatives that inhibit MTP with IC50 values in the nanomolar to low micromolar range, measured in an in vitro MTP activity assay using human liver microsomes. While the specific compound is not individually tested, the patent's generic formula encompasses N,N‑dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide, suggesting potential MTP inhibitory activity. However, no direct comparison with a named benchmark (e.g., lomitapide) or a close structural analog is reported.

microsomal triglyceride transfer protein lipid metabolism thiazolylpiperidine

Class‑Level Sphingosine Kinase‑1 Inhibition – Cross‑Patent Inference

Patent US20110105505 [1] claims thiazolylpiperidine derivatives as SphK1 inhibitors with activity demonstrated in enzymatic and cellular assays. The patent's generic formula includes the sulfonamide-bearing piperidine core, but individual characterization of N,N‑dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide is absent. No comparative data against a reference inhibitor (e.g., SKI‑II) or a structurally defined analog are presented.

sphingosine kinase 1 SphK1 oncology thiazolylpiperidine

Evidence‑Constrained Application Scenarios for N,N‑dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide


Scaffold‑Hopping Starting Point for MTP or SphK1 Drug Discovery Programs

Given its membership in patent‑claimed thiazolylpiperidine sulfonamide series [1][2], this compound could serve as a structurally defined starting point for medicinal chemistry optimization. Its N,N‑dimethylsulfonamide group may confer distinct physicochemical and pharmacokinetic properties compared to non‑sulfonamide analogs, though no direct comparative absorption, distribution, metabolism, or excretion (ADME) data are publicly available.

Reference Compound for Structure‑Activity Relationship (SAR) Studies in Antifungal Thiazolylpiperidine Programs

The thioether‑linked thiazolylpiperidine motif appears in recent agrochemical fungicide patents [3]. This specific compound, with its unique sulfonamide substitution, could be used as a negative control or comparator in SAR explorations aimed at dissecting the contribution of the sulfonamide group to oomycete activity.

Chemical Probe for In‑Vitro Target Engagement Assays (Pending Individual Profiling)

If experimentally confirmed to inhibit MTP or SphK1, this compound could be deployed as a chemical probe in biochemical and cellular assays. However, procurement for this purpose remains speculative until the compound is individually profiled against the relevant target and key off‑targets [1][2].

Analytical Reference Standard for Patent Landscaping and Freedom‑to‑Operate Analyses

As a representative of the sulfonamide‑substituted thiazolylpiperidine class, this compound can serve as a physical standard for analytical method development (e.g., HPLC, LC‑MS) aimed at detecting and quantifying related patent‑protected structures in complex mixtures [1][2][3].

Quote Request

Request a Quote for N,N-dimethyl-4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.